2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
CAS No.: 67467-96-3
Cat. No.: VC2405421
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal - 67467-96-3](/images/structure/VC2405421.png)
Specification
CAS No. | 67467-96-3 |
---|---|
Molecular Formula | C15H22O |
Molecular Weight | 218.33 g/mol |
IUPAC Name | 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal |
Standard InChI | InChI=1S/C15H22O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-9,11-12H,5,10H2,1-4H3 |
Standard InChI Key | YEDZFQXXPSYBGE-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)C=O |
Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)C=O |
Introduction
Physical and Chemical Properties
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal is characterized by a specific set of physical and chemical properties that define its behavior in various conditions. These properties are crucial for understanding its potential applications and reactivity.
Basic Identification Parameters
The compound is officially identified through various chemical identifiers as outlined in Table 1.
Table 1: Identification Parameters of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Parameter | Value |
---|---|
CAS Number | 67467-96-3 |
Molecular Formula | C₁₅H₂₂O |
Molecular Weight | 218.33 g/mol |
IUPAC Name | 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal |
InChI | InChI=1S/C15H22O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-9,11-12H,5,10H2,1-4H3 |
InChI Key | YEDZFQXXPSYBGE-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)C=O |
Physical Properties
The compound exhibits distinctive physical properties that are important for handling, storage, and application considerations, as detailed in Table 2.
Table 2: Physical Properties of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Property | Value |
---|---|
Physical State | Liquid |
Density | 0.924 g/cm³ |
Boiling Point | 295.3°C at 760 mmHg |
Flash Point | 130.3°C |
Index of Refraction | 1.489 |
Chemical Properties
The chemical properties of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal provide insights into its behavior in chemical reactions and its potential applications.
Table 3: Chemical Properties of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Property | Value |
---|---|
Exact Mass | 218.16700 Da |
LogP | 3.75170 |
Polar Surface Area (PSA) | 17.07000 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 5 |
The compound's relatively high LogP value of 3.75 indicates its lipophilic nature, suggesting it would have greater solubility in non-polar solvents than in water. This property is particularly relevant for its applications in perfumery and organic synthesis .
Chemical Structure and Composition
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal possesses a complex structure featuring several key functional groups that contribute to its chemical behavior.
Structural Components
The compound's structure can be broken down into three main components:
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A phenyl ring (benzene ring) serving as the core structure
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A 2-methylbutan-2-yl substituent at the para position of the phenyl ring
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A 2-methylpropanal chain attached to the phenyl ring
This arrangement creates a molecule with specific steric properties and reactivity patterns that distinguish it from similar compounds .
Functional Groups
The primary functional group in 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal is the aldehyde group (-CHO), which is highly reactive and responsible for many of the compound's chemical properties. The aldehyde group makes the compound susceptible to oxidation and reduction reactions and allows it to participate in various condensation reactions.
The 2-methylbutan-2-yl substituent, a branched alkyl group, contributes to the compound's lipophilicity and affects its physical properties such as boiling point and solubility .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal, with different approaches optimized for laboratory and industrial settings.
Heck Reaction Synthesis
One of the most well-documented synthetic routes for 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal involves a Heck reaction. This palladium-catalyzed coupling process has been optimized to provide good yields and selectivity .
Table 4: Heck Reaction Synthesis Parameters
Parameter | Details |
---|---|
Starting Materials | (1,1-dimethyl-propyl)-4-iodo-benzene, 2-methyl-prop-2-en-1-ol |
Catalyst | Palladium(II) acetate |
Base | Sodium bicarbonate |
Solvent | N,N-dimethylformamide (DMF) |
Temperature | 100°C |
Reaction Time | 9 hours |
Atmosphere | Nitrogen |
Yield | Approximately 77% |
The detailed synthetic procedure involves:
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Bubbling nitrogen through a mixture of (1,1-dimethyl-propyl)-4-iodo-benzene, palladium(II) acetate, and sodium bicarbonate in dry DMF for 10 minutes
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Adding 2-methyl-prop-2-en-1-ol followed by additional nitrogen bubbling for 10 minutes
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Heating the reaction mixture under nitrogen at 100°C for 9 hours
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Cooling and filtering the reaction through Celite
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Partitioning between water and heptane/ethyl acetate (9:1)
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Drying the organic layers over magnesium sulfate
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Evaporating the solvents to obtain the crude product
This synthesis approach demonstrates the application of transition metal catalysis in creating carbon-carbon bonds to assemble the target molecule.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal typically involves optimized versions of laboratory methods with modifications to enhance scalability, cost-effectiveness, and safety. These modifications often include:
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Use of continuous flow reactors to improve reaction efficiency
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Implementation of advanced catalysts to enhance yield and reduce reaction times
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Optimization of purification processes for large-scale operations
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Implementation of safety measures for handling larger quantities of reagents and products
Spectroscopic Characterization
Spectroscopic techniques provide crucial information for confirming the structure and purity of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for characterizing 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal. The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic peaks that confirm the compound's structure.
Table 5: Key ¹H NMR Signals for 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
---|---|---|---|
0.69 | triplet | 7.45 | -CH₃ (terminal of 2-methylbutan-2-yl) |
1.11 | doublet | 6.87 | -CH₃ (methyl branch) |
1.29 | singlet | - | -C(CH₃)₂- (geminal dimethyl) |
1.65 | quartet | 7.43 | -CH₂- (ethyl portion) |
2.60 | double doublet | 8.18, 13.52 | -CH₂- (one proton of benzyl) |
2.69 | sextet | 7.06 | -CH- (methine) |
3.08 | double doublet | 5.87, 13.54 | -CH₂- (one proton of benzyl) |
7.12 | doublet | 8.27 | Aromatic protons |
7.27 | doublet | 8.27 | Aromatic protons |
9.75 | singlet | - | -CHO (aldehyde) |
These spectral data provide definitive confirmation of the compound's structure, particularly highlighting the presence of the aldehyde group (9.75 ppm), the aromatic ring (7.12-7.27 ppm), and the various alkyl substituents.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) can be used for the analysis and purification of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal. Similar compounds can be analyzed using reverse phase (RP) HPLC methods with simple conditions. The mobile phase typically contains acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
This analytical approach is valuable for assessing the purity of synthesized 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal and can be scaled up for preparative separations to isolate impurities .
Chemical Reactivity
The chemical reactivity of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal is largely governed by its functional groups, particularly the aldehyde group, which can participate in various chemical transformations.
Oxidation Reactions
The aldehyde group in 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal can undergo oxidation to form a carboxylic acid. This transformation can be achieved using various oxidizing agents:
Table 6: Oxidation Reactions of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Oxidizing Agent | Conditions | Product |
---|---|---|
Potassium permanganate (KMnO₄) | Aqueous or acetone solution | 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanoic acid |
Chromium trioxide (CrO₃) | Acidic conditions | 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanoic acid |
Silver oxide (Ag₂O) | Basic conditions | 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanoic acid |
The resulting carboxylic acid derivatives may have different properties and applications compared to the original aldehyde.
Reduction Reactions
The aldehyde group can be reduced to form the corresponding primary alcohol:
Table 7: Reduction Reactions of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Reducing Agent | Conditions | Product |
---|---|---|
Sodium borohydride (NaBH₄) | Methanol or ethanol, 0-25°C | 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanol |
Lithium aluminum hydride (LiAlH₄) | Diethyl ether, 0-25°C | 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanol |
Hydrogen (H₂) | Catalyst (e.g., Pd/C), high pressure | 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanol |
These reduction products may serve as intermediates for further chemical transformations or may have direct applications in various fields.
Substitution Reactions
The phenyl ring in 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal can undergo electrophilic aromatic substitution reactions:
Table 8: Electrophilic Aromatic Substitution Reactions
Reaction Type | Reagents | Conditions |
---|---|---|
Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 0-25°C |
Sulfonation | Sulfuric acid (H₂SO₄) | 25-100°C |
Halogenation | Bromine (Br₂) or Chlorine (Cl₂), Lewis acid catalyst | 0-25°C |
These substitution reactions typically occur at positions ortho to the alkyl substituent due to the directing effect of the alkyl groups, although steric hindrance may influence the regiochemistry.
Applications and Research Findings
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal and related compounds have been investigated for various applications across different fields.
Use in Organic Synthesis
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups provide multiple sites for chemical transformations, making it a versatile building block for synthesizing various target compounds.
In scientific research, it is used as:
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An intermediate in multi-step synthesis routes
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A model compound for studying reaction mechanisms
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A precursor for compounds with potential biological activity
Fragrance Industry Applications
Compounds structurally related to 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal are widely used in the fragrance industry. Specifically, the similar compound 2-methyl-3-(4-tert-butylphenyl)propanal, known by trade names such as Lysmeral®, Lilial®, or Lilestralis®, is used as a lily-of-the-valley fragrance .
The structural similarity suggests that 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal may possess olfactory properties that could be valuable in perfumery applications. Patent WO2019141761A1 discusses "lily of the valley odorants" including compounds structurally related to 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal, further supporting its potential value in this field .
Comparison with Similar Compounds
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal shares structural features with several related compounds, each with distinct properties and applications.
Structural Analogues
Table 9: Comparison of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | 67467-96-3 | C₁₅H₂₂O | 218.33 | Reference compound |
2-Methyl-3-[4-(propan-2-yl)phenyl]propanal | 103-95-7 | C₁₃H₁₈O | 190.29 | Isopropyl group instead of 2-methylbutan-2-yl |
2-Methyl-3-(4-tert-butylphenyl)propanal | Not provided | C₁₄H₂₀O | 204.31 | tert-butyl group instead of 2-methylbutan-2-yl |
2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)- | 831-97-0 | C₁₃H₁₆O | 188.26 | Contains a C=C double bond in the propanal chain |
The differences in structure result in variations in physical properties, chemical reactivity, and potential applications. For instance, the presence of different alkyl substituents affects properties such as boiling point, solubility, and odor profile .
Structure-Property Relationships
The structural features of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal and its analogues influence their properties in predictable ways:
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Alkyl chain length and branching affect lipophilicity (LogP)
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The presence of unsaturation (e.g., C=C double bonds) affects reactivity and physical properties
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The position and nature of substituents on the phenyl ring influence electronic properties and reactivity patterns
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Steric effects from bulky substituents can affect reaction rates and selectivity
These structure-property relationships are valuable for predicting the behavior of novel compounds and for designing molecules with specific desired properties.
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